BenchChemオンラインストアへようこそ!

3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole

Drug Discovery Pharmacokinetics Lead Optimization

3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole (CAS 1105199-35-6) is a premium heterocyclic building block for medicinal chemistry. Its unique 3-bromophenyl motif offers superior reactivity in Suzuki and Buchwald-Hartwig couplings compared to chloro analogs, enabling rapid diversification for SAR studies. With an elevated logP (4.427), it is an excellent candidate for programs requiring blood-brain barrier penetration or targeting intracellular pathogens, outperforming less lipophilic analogs. Secure this high-purity intermediate to accelerate your drug discovery workflow. Contact us for bulk pricing and custom synthesis options.

Molecular Formula C15H11BrN2O3S
Molecular Weight 379.23
CAS No. 1105199-35-6
Cat. No. B2787647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole
CAS1105199-35-6
Molecular FormulaC15H11BrN2O3S
Molecular Weight379.23
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)Br
InChIInChI=1S/C15H11BrN2O3S/c16-12-6-4-5-11(9-12)15-17-14(21-18-15)10-22(19,20)13-7-2-1-3-8-13/h1-9H,10H2
InChIKeyFNTJLBLABNAKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Properties and Availability of 3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole (CAS 1105199-35-6)


3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole (CAS 1105199-35-6) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 3-bromophenyl moiety and at the 5-position with a phenylsulfonylmethyl group. Its well-defined molecular architecture (C₁₅H₁₁BrN₂O₃S, MW 379.23 g/mol) positions it as a valuable intermediate in medicinal chemistry, particularly for structure-activity relationship (SAR) studies targeting enzyme inhibitors or receptor modulators [1]. It is available from commercial suppliers with typical purities ≥90% .

The Procurement Risk of Casual Substitution for 3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole


While the 1,2,4-oxadiazole scaffold is common, the specific combination of a 3-bromophenyl and a phenylsulfonylmethyl group imparts a unique physicochemical profile. Simple substitution with a 3-chloro or a 4-methoxysulfonyl analog results in measurable changes to lipophilicity (logP) and molecular flexibility that directly impact solubility, membrane permeability, and potential target engagement in drug discovery workflows [1][2]. The specific bromine substitution pattern also provides a distinct reactive handle for further synthetic elaboration, such as cross-coupling reactions, that the chloro analog does not offer with the same efficiency. Therefore, casual substitution without understanding these quantifiable differences can undermine SAR studies and lead to inconsistent biological results.

Head-to-Head Evidence Guide: 3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole vs. Its Closest Analogs


Higher Lipophilicity vs. the 3-Chloro Analog Directly Impacts Membrane Permeability

The target compound exhibits a notably higher partition coefficient (logP) than its direct 3-chloro analog. This difference in lipophilicity can significantly affect the compound's ability to traverse biological membranes, a critical parameter in early-stage drug discovery [1][2].

Drug Discovery Pharmacokinetics Lead Optimization

Reduced Molecular Flexibility Compared to the 3-Chloro Analog

The target compound has one fewer rotatable bond than its 3-chloro counterpart, indicating a slightly more rigid molecular structure. Reduced flexibility can lead to lower entropic penalties upon binding to a biological target, potentially improving target affinity [1][2].

Conformational Analysis Drug Design Binding Affinity

Significantly Higher LogP Drives Superior Efficiency Over the 4-Methoxysulfonyl Analog

The logP of the target compound is substantially higher than that of a key sulfonyl analog, 3-(3-bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole. This suggests the bromo compound may have superior passive permeability and a different tissue distribution profile [1][2].

Lipophilicity ADME Fragment-Based Drug Discovery

Class-Level Antibacterial Potential Supported by Sulfonyl-Oxadiazole Literature

While the exact compound is not directly tested, the sulfonyl-oxadiazole class demonstrates potent antibacterial activity. For example, the lead compound OX11 from the same chemical space shows a Minimum Inhibitory Concentration (MIC) of 15.75 μg/mL against P. aeruginosa and E. coli, and completely disrupts biofilm formation (92–100% reduction) [1].

Antimicrobial Biofilm Inhibition Drug Resistance

Procurement-Driven Application Scenarios for 3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole


Late-Stage Lead Optimization in Neurological or Anti-Infective Programs

Its high lipophilicity (logP 4.427) makes 3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole an excellent choice for programs requiring blood-brain barrier penetration or targeting intracellular pathogens, where less lipophilic analogs like the 3-chloro (logP 4.221) or 4-methoxysulfonyl (logP 3.804) variants may be insufficient [1][2].

Structure-Activity Relationship (SAR) Studies for Biofilm Inhibitors

The compound serves as a key intermediate for generating focused libraries. Based on class-level evidence showing that related sulfonyl-oxadiazoles like OX11 disrupt bacterial biofilm by 92–100% at MIC concentrations, this bromo-substituted scaffold is valuable for exploring halogen-dependent interactions in biofilm inhibition assays [3].

Synthetic Chemistry for Cross-Coupling and Fragment-Based Drug Discovery (FBDD)

The 3-bromophenyl group provides a superior synthetic handle for Suzuki, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions relative to its chloro analog, enabling rapid diversification of the oxadiazole core. Its well-defined properties such as 4 rotatable bonds and a tPSA of 64 Ų make it a reliable fragment for computational and FBDD workflows [1][4].

Quote Request

Request a Quote for 3-(3-Bromophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.